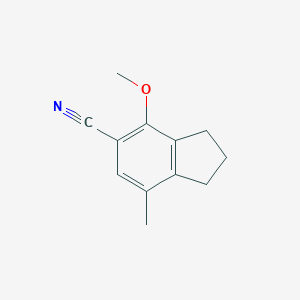

4-Methoxy-7-methylindane-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLMGGHQDIIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379335 | |

| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-10-4 | |

| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-7-methylindane-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methoxy-7-methylindane-5-carbonitrile

This compound, a key chemical intermediate, holds considerable importance in the pharmaceutical industry, primarily for its role in the synthesis of Ramelteon. Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the viable synthetic pathways for this compound, offering a blend of theoretical insights and practical, field-proven methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection points involve the introduction of the cyano group and the formation of the indane ring system. Two main strategies emerge from this analysis:

-

Late-stage Cyanation: Construction of the 4-methoxy-7-methylindane core followed by the introduction of the nitrile group at the C5 position.

-

Early-stage Cyanation: Incorporation of the nitrile functionality into a precursor molecule that is then used to construct the indane ring.

This guide will delve into detailed protocols for both approaches, evaluating the merits and challenges of each.

Pathway 1: Late-Stage Cyanation via Bromination and Nucleophilic Substitution

This pathway focuses on the initial synthesis of a 4-methoxy-7-methylindane precursor, followed by bromination and subsequent cyanation.

Step 1: Synthesis of 4-Methoxy-7-methylindane

The synthesis of the indane core can be achieved through various methods, with a common route starting from m-cresol methyl ether.

Experimental Protocol: Friedel-Crafts Acylation and Subsequent Reduction

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add m-cresol methyl ether. Cool the mixture in an ice bath and slowly add an acylating agent such as propionyl chloride. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with ice-water and extract the product with an organic solvent.

-

Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to form 4-methoxy-7-methylindane. The choice between Clemmensen (amalgamated zinc and hydrochloric acid) and Wolff-Kishner (hydrazine and a strong base) reduction will depend on the presence of other functional groups that may be sensitive to the reaction conditions.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 4-methoxy-7-methylindane.

| Step | Reactants | Reagents | Key Conditions | Expected Yield |

| 1 | m-Cresol methyl ether, Propionyl chloride | Anhydrous AlCl₃, Dichloromethane | 0°C to room temp. | 75-85% |

| 2 | Intermediate Ketone | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Reflux | 80-90% |

Step 2: Bromination of 4-Methoxy-7-methylindane

The introduction of a bromine atom at the C5 position is a critical step, setting the stage for the final cyanation.

Experimental Protocol: Electrophilic Aromatic Bromination

-

Reaction Setup: Dissolve 4-methoxy-7-methylindane in a suitable solvent like carbon tetrachloride or acetic acid.

-

Brominating Agent: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Alternatively, elemental bromine in the presence of a Lewis acid catalyst can be used.

-

Reaction Conditions: The reaction is typically carried out under reflux with stirring for several hours.

-

Work-up: After completion, the reaction mixture is cooled, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, and then with brine. The organic layer is dried and the solvent is removed under reduced pressure.

-

Purification: The crude 5-bromo-4-methoxy-7-methylindane is purified by recrystallization or column chromatography.

Step 3: Cyanation of 5-Bromo-4-methoxy-7-methylindane

The final step in this pathway involves the displacement of the bromine atom with a cyanide group.

Experimental Protocol: Rosenmund-von Braun Reaction

-

Reaction Mixture: In a suitable high-boiling point solvent such as DMF or DMSO, combine 5-bromo-4-methoxy-7-methylindane with copper(I) cyanide.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-200°C) and maintain it for several hours under an inert atmosphere.

-

Work-up: Cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent.

-

Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Diagram of Pathway 1

Caption: Late-stage cyanation pathway for this compound.

Pathway 2: Early-Stage Cyanation and Ring Formation

This alternative pathway introduces the cyano group at an earlier stage, followed by the construction of the indane ring.

Step 1: Synthesis of a Cyanated Aromatic Precursor

A suitable starting material is a substituted benzonitrile. For this synthesis, 2,5-dimethyl-3-methoxybenzonitrile would be an ideal precursor.

Step 2: Introduction of a Three-Carbon Chain

A three-carbon chain is introduced to the aromatic ring, which will ultimately form the five-membered ring of the indane system.

Experimental Protocol: Friedel-Crafts Acylation with a Halogenated Acyl Halide

-

Acylation: Perform a Friedel-Crafts acylation on 2,5-dimethyl-3-methoxybenzonitrile using a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst.

-

Work-up and Purification: The resulting ketone is isolated and purified as described in Pathway 1.

Step 3: Intramolecular Cyclization to Form the Indane Ring

The final step is an intramolecular cyclization to form the indane ring system.

Experimental Protocol: Intramolecular Friedel-Crafts Alkylation

-

Reduction of the Ketone: The ketone functional group is first reduced to an alcohol using a reducing agent like sodium borohydride.

-

Cyclization: The resulting alcohol is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to promote intramolecular cyclization via an electrophilic aromatic substitution mechanism.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted and purified to yield this compound.

Diagram of Pathway 2

Caption: Early-stage cyanation and ring formation pathway.

Causality Behind Experimental Choices

-

Choice of Cyanation Method: The Rosenmund-von Braun reaction is often preferred for the cyanation of aryl halides due to its reliability, despite the harsh reaction conditions. Alternative palladium-catalyzed cyanation reactions could offer milder conditions and higher yields but may require more expensive and sensitive catalysts.

-

Ring Closure Strategy: Intramolecular Friedel-Crafts alkylation is a classic and effective method for forming cyclic systems like the indane ring. The choice of the acid catalyst (PPA, H₂SO₄) depends on the substrate's reactivity and the desired reaction temperature.

-

Protecting Groups: In more complex syntheses, the use of protecting groups for sensitive functionalities may be necessary to prevent unwanted side reactions during the harsh conditions of certain steps like Friedel-Crafts reactions.

Trustworthiness and Self-Validating Protocols

The described protocols are based on well-established and widely documented chemical transformations. For each step, in-process controls are crucial for ensuring the reaction is proceeding as expected. These include:

-

Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of products.

-

Spectroscopic Analysis (NMR, IR, MS): To confirm the structure and purity of the isolated intermediates and the final product.

-

Melting Point Analysis: For solid compounds, a sharp melting point is indicative of high purity.

By rigorously applying these analytical techniques at each stage, the integrity of the synthesis is continuously validated.

Conclusion: A Versatile Intermediate for Pharmaceutical Innovation

The synthesis of this compound can be approached through multiple strategic pathways. The choice between a late-stage or early-stage cyanation strategy will depend on the availability of starting materials, scalability requirements, and the desired overall efficiency. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to produce this vital intermediate with high purity and in a reproducible manner, thereby supporting the continued development of important therapeutics like Ramelteon.

References

- U.S. Patent 6,034,239, "Indan derivative and use thereof," March 7, 2000. [Link: https://patents.google.

- WO 2006/030739, "Process for producing N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide," March 23, 2006. [Link: https://patents.google.

- "An Efficient Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one." Synthetic Communications, vol. 38, no. 18, 2008, pp. 3150-3157. [Link: https://www.tandfonline.com/doi/full/10.1080/00397910802192088]

- "Process for the synthesis of ramelteon and its intermediates." Google Patents, US20100152468A1. [Link: https://patents.google.

- "Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient." Google Patents, WO2016016287A1. [Link: https://patents.google.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-7-methylindane-5-carbonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Methoxy-7-methylindane-5-carbonitrile, a novel small molecule with potential applications in drug discovery and development. In the absence of extensive experimental data, this document serves as a foundational resource, outlining the significance of key physicochemical parameters, presenting computationally predicted values, and detailing robust experimental protocols for their empirical determination. This guide is intended to empower researchers to effectively characterize this and similar molecules, enabling informed decision-making in the early stages of drug development.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a small molecule from a promising hit to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.[1][2][3][4][5] A thorough understanding and optimization of properties such as solubility, lipophilicity, and ionization state are paramount to mitigating late-stage attrition in drug development.[1] This guide focuses on this compound, providing a framework for its comprehensive physicochemical characterization.

Molecular Identity and Structure

A definitive confirmation of the molecular structure is the cornerstone of any physicochemical analysis. A combination of spectroscopic techniques is essential for the unambiguous elucidation of this compound's structure.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | 4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | N/A |

| CAS Number | 175136-10-4 | N/A |

| Molecular Formula | C₁₂H₁₃NO | N/A |

| Molecular Weight | 187.24 g/mol | N/A |

| SMILES | COc1c2CCCC2c(c(c1)C#N)C | N/A |

Spectroscopic Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a small molecule.[6][7][8][9][10] A full suite of 1D and 2D NMR experiments should be conducted to confirm the structure of a synthesized batch of this compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR:

-

Acquire a ¹H NMR spectrum to identify the number and environment of protons.

-

Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in conformational analysis.

-

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further corroborate the proposed structure.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion with high resolution (typically <5 ppm mass accuracy). The accurate mass measurement allows for the determination of the elemental composition.[13]

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14][15][16][17][18] For this compound, the characteristic vibrational frequencies of the nitrile, methoxy, and aromatic moieties should be observable.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands:

-

C≡N stretch: ~2220-2240 cm⁻¹

-

C-O stretch (methoxy): ~1000-1300 cm⁻¹

-

Aromatic C=C stretches: ~1450-1600 cm⁻¹

-

C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

Physicochemical Properties: Predicted and Experimental Approaches

The following sections detail the key physicochemical properties of this compound. The provided quantitative data are computationally predicted and should be confirmed by experimental determination.

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| logP (Octanol-Water Partition Coefficient) | 2.36 | Affects solubility, permeability, and metabolism.[3][19][20][21] |

| Boiling Point | 352.1 °C at 760 mmHg | Relevant for purification and stability at high temperatures. |

| Density | 1.11 g/cm³ | Useful for formulation and process development. |

| Refractive Index | 1.556 | A fundamental physical property for compound identification. |

| Flash Point | 148.6 °C | Important for safety and handling. |

Lipophilicity: logP and logD

Lipophilicity is a critical determinant of a drug's ADMET properties.[3][20] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[19][22][23]

Experimental Protocol: Shake-Flask Method for logD Determination

-

Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. The two phases should be mutually saturated.

-

Partitioning: A known concentration of the compound is dissolved in one of the phases. The two phases are then mixed in a 1:1 volume ratio and shaken vigorously to allow for partitioning.

-

Equilibration: The mixture is centrifuged to separate the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Adequate aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug development.[24][25]

Experimental Protocol: Thermodynamic Solubility Determination

-

Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Shaking: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined by a validated analytical method (e.g., HPLC-UV).

Ionization Constant (pKa)

The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as the ionization state affects solubility, permeability, and target binding.[26][27][28][29] While this compound is not expected to have a strongly ionizable center, the nitrile group can have a very weak basicity.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A solution of the compound is prepared in a mixture of water and a co-solvent (if required for solubility) at a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.[30]

-

Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of the titration curve.

Solid-State Properties: Melting Point and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability.[31][32][33][34][35]

Experimental Protocol: Melting Point Determination

-

Method: Use a calibrated melting point apparatus or Differential Scanning Calorimetry (DSC).

-

Procedure: A small amount of the crystalline solid is heated at a controlled rate. The melting point is the temperature at which the solid transitions to a liquid. For DSC, the onset of the melting endotherm is typically reported.

Workflow for Polymorph Screening

Polymorphism, the ability of a compound to exist in multiple crystalline forms, should be investigated as different polymorphs can have different physicochemical properties.[31][32][34]

Caption: Workflow for Polymorph Screening and Characterization.

Computational Prediction of Physicochemical Properties

In modern drug discovery, computational tools are invaluable for predicting the properties of virtual compounds, thereby guiding synthesis and prioritization.[36][37][][39] Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are frequently employed for this purpose.[40][41][42][43]

Caption: Computational Workflow for Physicochemical Property Prediction.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and provided a roadmap for their comprehensive characterization. While computational predictions offer valuable initial insights, rigorous experimental determination of these parameters is indispensable for advancing this molecule through the drug discovery pipeline. By systematically evaluating its solubility, lipophilicity, ionization, and solid-state characteristics, researchers can build a robust data package to support further development and unlock the full therapeutic potential of this promising compound.

References

-

Determining Molecular Weight with Mass Spectrometry. (n.d.). Retrieved from [Link]

- Sharma, P., & Kumar, V. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(2), 450-457.

- Gleeson, M. P. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry, 15(22), 2259-2273.

- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775.

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. In Medicinal Chemistry Class Notes. Retrieved from [Link]

- Riniker, S. (2017).

-

ResearchGate. (n.d.). A graph-based computational approach for modeling physicochemical properties in drug design. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Retrieved from [Link]

-

GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

-

Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. Retrieved from [Link]

-

PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

anucem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

-

ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients. Retrieved from [Link]

-

HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PubMed. (n.d.). QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

Quora. (2017). Can a mass spectrometer determine the structure of an organic compound?. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Liverpool John Moores University Research Online. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Retrieved from [Link]

-

National Institutes of Health. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. anuchem.weebly.com [anuchem.weebly.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Small molecule-NMR | University of Gothenburg [gu.se]

- 11. tutorchase.com [tutorchase.com]

- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 16. azooptics.com [azooptics.com]

- 17. researchgate.net [researchgate.net]

- 18. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 19. enamine.net [enamine.net]

- 20. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 22. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. solubility experimental methods.pptx [slideshare.net]

- 25. pharmatutor.org [pharmatutor.org]

- 26. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijirss.com [ijirss.com]

- 29. researchgate.net [researchgate.net]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. agnopharma.com [agnopharma.com]

- 32. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]

- 33. wishrutpharma.com [wishrutpharma.com]

- 34. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Solid State Characterization API – API Solid Form Analysis | Element [element.com]

- 36. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 37. researchgate.net [researchgate.net]

- 39. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 40. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 41. QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 43. LJMU Research Online [researchonline.ljmu.ac.uk]

A Senior Application Scientist's Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile (CAS No. 175136-10-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

4-Methoxy-7-methylindane-5-carbonitrile is a polysubstituted indane derivative whose significance is intrinsically linked to its role as a pivotal intermediate in the synthesis of sophisticated pharmaceutical compounds. While not an active pharmaceutical ingredient (API) itself, its precisely arranged functional groups—a methoxy ether, a nitrile, and a methyl group on a dihydroindene core—make it a highly valuable molecular scaffold.

Its primary and most well-documented application is in the multi-step synthesis of Ramelteon (TAK-375).[1][2] Ramelteon is a selective melatonin receptor agonist (MT1/MT2) approved for the treatment of insomnia, particularly difficulties with sleep onset.[2] The indane core of this nitrile intermediate forms the structural backbone of Ramelteon's tricyclic system.[1][2] Understanding the synthesis, properties, and handling of this compound is therefore critical for process chemists and medicinal chemists involved in the development of Ramelteon and related analogues. The methoxy group, in particular, is a common feature in many approved drugs, often utilized to modulate ligand-target binding, improve physicochemical properties, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[3]

Physicochemical Properties and Characterization

Accurate characterization of any synthetic intermediate is a cornerstone of reproducible and scalable chemical synthesis. The data presented below are compiled from various chemical suppliers and databases, providing the foundational parameters for this compound.

| Property | Value | Source |

| CAS Number | 175136-10-4 | [4][5] |

| Molecular Formula | C12H13NO | [5][6] |

| Molecular Weight | 187.24 g/mol | [5] |

| IUPAC Name | 4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | [5] |

| Density | 1.11 g/cm³ | [7] |

| Boiling Point | 352.1°C at 760 mmHg | [7] |

| Flash Point | 148.6°C | [7] |

| Refractive Index | 1.556 | [7] |

| SMILES | COC1=C2CCCC2=C(C)C=C1C#N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a key sequence in the overall production of Ramelteon. While multiple total syntheses of Ramelteon exist, many routes converge upon the formation of this nitrile intermediate.[2][8] The introduction of the nitrile group (-C≡N) is a strategic step, as this functional group is a versatile precursor for conversion into other functionalities, such as amines or aldehydes, which are necessary for the final steps of the Ramelteon synthesis.

A common approach involves the functionalization of a pre-existing 4-methoxy-7-methylindane scaffold. The nitrile group is typically introduced via cyanation of an aryl halide or sulfonate precursor. This transformation is a critical C-C bond-forming reaction.

Below is a representative, detailed protocol for a conceptual synthetic step.

Experimental Protocol: Cyanation of an Aryl Precursor

This protocol is a generalized representation based on common organometallic cross-coupling reactions for cyanation. The specific precursor (e.g., 5-bromo-4-methoxy-7-methylindane) and conditions would be proprietary to specific manufacturing processes but are based on established chemical principles.

Objective: To install a nitrile functional group at the C5 position of the 4-methoxy-7-methylindane core.

Reagents and Materials:

-

5-Bromo-4-methoxy-7-methylindane (Precursor)

-

Zinc cyanide (Zn(CN)₂) or Copper(I) cyanide (CuCN)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (e.g., dppf)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMAc)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet. The entire system must be purged with inert gas for at least 15-20 minutes.

-

Causality: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yield.

-

-

Reagent Addition: To the flask, add the 5-Bromo-4-methoxy-7-methylindane precursor, zinc cyanide (typically 0.6-0.8 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if required).

-

Causality: Zinc cyanide is often preferred over more toxic cyanide sources like NaCN or KCN. Using slightly sub-stoichiometric amounts can help minimize residual cyanide in the workup. The palladium catalyst and ligand form the active catalytic species that facilitates the oxidative addition and reductive elimination cycle.

-

-

Solvent Addition: Add the anhydrous solvent via syringe or cannula. Stir the mixture to ensure homogeneity.

-

Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-120°C) and maintain for several hours (4-24h), monitoring the reaction progress by TLC or LC-MS.

-

Causality: Heat is required to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) complex, which is often the rate-limiting step.

-

-

Workup and Quenching: After completion, cool the reaction to room temperature. Carefully quench the reaction mixture by pouring it into an aqueous solution (e.g., ammonium chloride or sodium bicarbonate) to deactivate the catalyst and precipitate the product.

-

Causality: Quenching neutralizes any reactive species and helps to separate the organic product from inorganic salts.

-

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification and Validation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Self-Validation: The identity and purity of the final product, this compound, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the specifications for the subsequent synthetic steps.

-

Visualization of Synthetic and Analytical Workflows

To better illustrate the process, the following diagrams outline the key transformations and the subsequent analytical validation required to ensure the quality of this critical intermediate.

Caption: Key role of the nitrile intermediate in the Ramelteon synthesis.

Caption: A self-validating workflow for intermediate purification and analysis.

Safety and Handling

As with any nitrile-containing compound, appropriate safety precautions are essential.

-

Hazard Statements: GHS07 - Warning. H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Handling: This compound should be handled in a well-ventilated chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[9]

Conclusion

This compound (CAS 175136-10-4) is a non-negotiable intermediate in the efficient and scalable synthesis of the insomnia therapeutic, Ramelteon. Its synthesis, centered on robust C-C bond formation, and its purification, validated by a suite of analytical techniques, are critical milestones in the overall drug manufacturing process. For scientists in the pharmaceutical industry, a thorough understanding of this molecule's properties, synthesis, and handling is fundamental to achieving consistent quality and yield in the production of a life-improving medication.

References

-

Safety Data Sheet for CAS 175136-10-4 . Angene Chemical. Available at: [Link]

-

4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4 . Matrix Fine Chemicals. Available at: [Link]

-

Synthesis of the key intermediate of ramelteon . ResearchGate. Available at: [Link]

-

Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy . ResearchGate. Available at: [Link]

-

Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis . National Institutes of Health (NIH). Available at: [Link]

- Intermediates and processes for the synthesis of Ramelteon. Google Patents.

-

The role of the methoxy group in approved drugs . PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 175136-10-4 [chemicalbook.com]

- 5. 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4 [matrix-fine-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. angenechemical.com [angenechemical.com]

A Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile: A Versatile Scaffold for Novel Therapeutic Agents

Abstract

The indane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the anti-Alzheimer's drug Donepezil. When combined with the electronically distinct and versatile carbonitrile moiety—a well-established pharmacophore and bioisostere—the resulting 4-Methoxy-7-methylindane-5-carbonitrile structure presents a compelling starting point for novel drug discovery campaigns. This technical guide provides an in-depth analysis of this scaffold, beginning with an exploration of the foundational roles of its constituent parts: the indane core and the nitrile group. We propose a robust synthetic pathway for the core molecule and outline strategies for the rational design of structural analogs. By synthesizing established structure-activity relationship (SAR) data from related compound classes, this guide hypothesizes and details experimental pathways for exploring derivatives as potential acetylcholinesterase inhibitors, anti-inflammatory agents, and carbonic anhydrase inhibitors. Detailed protocols for synthesis and biological evaluation are provided to equip researchers and drug development professionals with the foundational knowledge to exploit this promising chemical scaffold.

The Indane Core: A Privileged Scaffold in Medicinal Chemistry

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a structural motif of significant interest in drug development. Its rigid, three-dimensional conformation provides a fixed orientation for pendant functional groups, facilitating precise interactions with biological targets.

Precedent in Modern Therapeutics: The Case of Donepezil

The most prominent example of an indane-based therapeutic is Donepezil (marketed as Aricept). It is a cornerstone in the palliative treatment of Alzheimer's disease, functioning as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). The indanone moiety of Donepezil is critical for its high-affinity binding within the AChE active site.[1] Specifically, the 5,6-dimethoxyindanone group engages in key π-π stacking interactions with aromatic residues, such as tryptophan (Trp279), in the peripheral anionic site (PAS) of the enzyme.[2] This interaction is a guiding principle for designing new AChE inhibitors based on the indane core.

Diverse Bioactivities of Indane Derivatives

The therapeutic utility of the indane scaffold extends far beyond neurodegenerative diseases. Various derivatives have been synthesized and evaluated for a wide spectrum of biological activities, highlighting the scaffold's versatility.[3] These activities are summarized in the table below.

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class | Reference(s) |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | Indanone-piperidine hybrids (e.g., Donepezil) | [1][2] |

| Inflammation | Down-regulation of NF-κB activation; COX inhibition | 2-Benzylidene-1-indanones; Indan acids (e.g., Sulindac) | [3][4] |

| Oncology | Tubulin depolymerization; Dual specificity phosphatase (DUSP) inhibition | Arylidene indanones | [2][4] |

| Cardiovascular Disease | Endothelin A (ETA) Receptor Antagonism | Substituted indan-1-carboxylic acids | [5] |

| Infectious Disease | Antimalarial activity | Arylidene indanones | [2] |

The Carbonitrile Moiety: A Strategic Pharmacophore

The carbonitrile (-C≡N) group is far more than a simple chemical handle; it is a powerful and versatile pharmacophore that has been incorporated into numerous approved drugs.[6] Its unique electronic properties—a strong dipole moment and its ability to act as a hydrogen bond acceptor—allow it to serve several strategic roles in drug design.

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for a carbonyl group, as seen in certain dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes.[6] This replacement can improve metabolic stability and alter binding kinetics.

-

Modulator of Physicochemical Properties: Its inclusion can fine-tune a molecule's polarity, solubility, and membrane permeability.

-

Key Binding Element: The nitrile's linear geometry and ability to engage in hydrogen bonding or dipole-dipole interactions can be crucial for high-affinity binding to a target protein.[6] For instance, in certain potassium channel openers, the nitrile group is hypothesized to form a key hydrogen bond within the receptor.[6]

The incorporation of a nitrile into the 4-methoxy-7-methylindane scaffold offers a unique opportunity to probe interactions within target active sites and serves as a versatile anchor for further chemical modification.

Synthesis and Derivatization Strategies

While this compound is available from commercial suppliers, understanding its synthesis is crucial for analog development.[7][8] A plausible retrosynthetic approach is outlined below, based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis is designed around the robust Friedel-Crafts reaction to construct the carbon skeleton, followed by cyclization and functional group interconversion to install the required substituents.

Sources

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, syntheses, and structure-activity relationships of indan derivatives as endothelin antagonists; new lead generation of non-peptidic antagonist from peptidic leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-METHOXY-7-METHYL-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | CAS 175136-10-4 [matrix-fine-chemicals.com]

- 8. This compound | 175136-10-4 [chemicalbook.com]

An In-depth Technical Guide to 4-Methoxy-7-methylindane-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Methoxy-7-methylindane-5-carbonitrile, a molecule of significant interest within the landscape of medicinal chemistry. While specific literature on this exact compound is nascent, this document leverages established principles of organic synthesis and the well-documented pharmacological importance of the indane scaffold to present a forward-looking analysis for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, predict key physicochemical properties, and outline a strategic approach to exploring its biological activity, all grounded in analogous chemical art.

Introduction: The Indane Scaffold as a Privileged Structure in Drug Discovery

The indane nucleus, a bicyclic system comprising a benzene ring fused to a cyclopentane ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurrence in a multitude of biologically active compounds spanning a wide array of therapeutic areas.[1][2] The rigid, three-dimensional structure of the indane core provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[1]

Derivatives of indane have demonstrated a remarkable range of pharmacological activities, including but not limited to, anti-inflammatory, neuroprotective, and anticancer effects.[1][3] The introduction of various substituents onto the indane ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly versatile template for drug design.

This guide focuses on a specific, yet underexplored, derivative: This compound . The strategic placement of a methoxy, methyl, and nitrile group on the indane core suggests a deliberate design aimed at modulating its biological profile. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the methyl group can provide beneficial steric interactions and enhance lipophilicity. The nitrile group is a particularly intriguing functional moiety in drug design, often serving as a bioisostere for carbonyl or hydroxyl groups, and can participate in critical hydrogen bonding interactions with protein targets.[2][4][5]

Physicochemical Properties and Structural Attributes

While experimental data for this compound is not extensively available, we can predict its key properties based on its structure.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | - |

| CAS Number | 175136-10-4 | [6] |

| Appearance | Likely a solid at room temperature | General properties of similar small molecules |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate) and have low aqueous solubility. | Inferred from structure |

| LogP (Lipophilicity) | Moderately lipophilic | Inferred from the presence of the indane core, methyl, and methoxy groups |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | - |

| Hydrogen Bond Donors | 0 | - |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Proposed Synthetic Strategies

The synthesis of this compound is not explicitly described in the current literature. However, a logical synthetic approach can be devised through retrosynthetic analysis, breaking down the target molecule into simpler, more readily available starting materials.[7]

Retrosynthetic Analysis

The primary disconnection points for the retrosynthesis of this compound are the formation of the indane ring and the introduction of the nitrile group.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests two primary forward synthetic pathways:

-

Route A: Construction of a substituted indane core followed by the introduction of the nitrile group.

-

Route B: Formation of the indane ring from a precursor already containing a nitrogen-based functional group that can be converted to a nitrile.

Proposed Synthetic Route A: Post-Cyclization Cyanation

This route focuses on first synthesizing a halogenated indane precursor, which can then be subjected to cyanation.

Step 1: Friedel-Crafts Acylation of a Substituted Benzene

The synthesis would likely commence with a Friedel-Crafts acylation of a suitably substituted aromatic precursor, such as 2-bromo-5-methoxy-1,4-dimethylbenzene, with an acylating agent like propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8][9] This would be followed by a reduction of the resulting ketone and subsequent intramolecular cyclization to form the indane ring.

Step 2: Palladium-Catalyzed Cyanation

The resulting 5-bromo-4-methoxy-7-methylindane can then be converted to the target nitrile. Palladium-catalyzed cyanation of aryl halides is a robust and widely used method.[6][10]

Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromo-4-methoxy-7-methylindane

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-4-methoxy-7-methylindane (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Proposed Synthetic Route B: The Sandmeyer Reaction

An alternative and classic approach for the introduction of a nitrile group is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[11][12][13]

Step 1: Synthesis of the Indane Amine Precursor

This route would first require the synthesis of 4-methoxy-7-methylindan-5-amine. This could potentially be achieved by nitration of the corresponding indane precursor followed by reduction of the nitro group.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

The amine is then converted to a diazonium salt, which is subsequently reacted with a copper(I) cyanide to yield the desired nitrile.[14][15]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 4-methoxy-7-methylindan-5-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The evolution of nitrogen gas will be observed. After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.

Potential Biological Activity and Screening Strategy

Given the established biological activities of various indane derivatives, this compound represents a promising candidate for pharmacological screening.[3][16] The presence of the methoxy and nitrile groups suggests potential for a range of activities.

Hypothesized Biological Targets

-

Anti-inflammatory Activity: Many indane derivatives exhibit anti-inflammatory properties.[16] The target molecule could be screened for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

-

Analgesic Activity: In conjunction with anti-inflammatory effects, analgesic properties are also common among indane-based compounds.[16]

-

Neuroprotective Effects: Certain aminoindane derivatives have shown promise in the context of neurodegenerative diseases. While this molecule is not an aminoindane, the rigid scaffold could still interact with neurological targets.

-

Anticancer Activity: The indane scaffold is present in several compounds with anticancer properties.[1] Screening against a panel of cancer cell lines would be a valuable initial step.

Proposed Pharmacological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.

Caption: Proposed workflow for the pharmacological screening of this compound.

Initial Screening (Tier 1):

-

Cytotoxicity Screening: An initial assessment of the compound's toxicity against a panel of cell lines (e.g., using an MTT assay) is crucial to determine a suitable concentration range for further biological testing.[17]

-

Anti-inflammatory Screening: A cell-based assay to measure the inhibition of inflammatory markers (e.g., nitric oxide production in LPS-stimulated macrophages) would be a logical starting point.

-

Broad-Spectrum Activity Screening: Depending on available resources, the compound could be submitted to a broader pharmacological screening panel to identify unexpected activities.

Conclusion and Future Directions

This compound stands as a molecule with significant, yet untapped, potential in the realm of drug discovery. While direct experimental data remains to be established, this in-depth guide provides a robust framework for its synthesis and biological evaluation based on well-established chemical principles and the known pharmacological importance of the indane scaffold. The proposed synthetic routes offer viable pathways for its preparation, and the outlined screening strategy provides a clear roadmap for elucidating its therapeutic potential. Further research into this and related indane derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Zheng, Y., & Tice, C. M. (2018). A survey of the role of nitrile groups in protein–ligand interactions. Future Medicinal Chemistry, 10(23), 2793-2804.

- Das, S., & Anbarasan, P. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett.

- Pharmacentral. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.

- Li, Z., & Zhou, J. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(15), 5789.

- Li, Z., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(4), 1-11.

- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.).

- RSC Publishing. (2021).

- Organic Chemistry Portal. (n.d.).

- RSC Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- Chemiz. (2025, September 11). Sandmeyer Reaction [Video]. YouTube.

- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).

- JoVE. (2023, April 30). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [Video].

- Gallastegui, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2868.

- BenchChem. (2025).

- Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. (n.d.).

- ResearchGate. (2026, January 5).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- ResearchGate. (n.d.).

- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.

- PubMed Central. (2015). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity.

- Wikipedia. (n.d.). Retrosynthetic analysis.

- Organic Chemistry Portal. (n.d.). Indane synthesis.

- MCC Organic Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- Chemistry Stack Exchange. (2022, December 27). Synthesis of a Substituted Indane.

- International Journal of Drug Development and Research. (2011).

- Khan Academy. (n.d.).

- ResearchGate. (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.

- Total Organic Chemistry. (2020, July 5). Retrosynthesis Practice: Nucleophilic Substitution [Video]. YouTube.

- International Journal of Pharmaceutical Sciences. (n.d.).

- National Institutes of Health. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer.

- ResearchGate. (2025, August 6). ChemInform Abstract: Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry.

- Organic Chemistry Portal. (n.d.).

- Beilstein Journals. (2019). Synthesis of 1-indanones with a broad range of biological activity.

- PubMed Central. (2023).

- Dhaka University Journal of Pharmaceutical Sciences. (2021, June 14).

- The Quantum Insider. (2026, January 12).

Sources

- 1. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. youtube.com [youtube.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological Screening of Substituted Benzimidazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

A Spectroscopic Investigation of 4-Methoxy-7-methylindane-5-carbonitrile: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Methoxy-7-methylindane-5-carbonitrile, a substituted indane derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By examining the influence of the methoxy, methyl, and nitrile functional groups on the indane scaffold, this guide offers researchers, scientists, and drug development professionals a foundational understanding of the expected spectroscopic signature of this molecule. The methodologies for spectral prediction are detailed, providing a transparent and scientifically grounded framework for the presented data.

Introduction

This compound is a polyfunctional aromatic compound with a rigid bicyclic core. Its structural motifs, including the methoxy-substituted aromatic ring and the nitrile group, are prevalent in a variety of biologically active molecules and functional materials. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This guide aims to fill the current void in the scientific literature by presenting a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for this compound. The predictions are derived from the analysis of structurally related compounds and foundational spectroscopic principles.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 175136-10-4

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectral assignment in this guide.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, methoxy, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the indane core. The electron-donating methoxy group will shield ortho and para protons, while the electron-withdrawing nitrile group will deshield adjacent protons.[1]

Experimental Protocol (Hypothetical):

A hypothetical ¹H NMR spectrum would be acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | s | 1H | H-6 |

| ~ 3.90 | s | 3H | -OCH₃ |

| ~ 2.95 | t, J ≈ 7.5 Hz | 2H | H-1 (or H-3) |

| ~ 2.90 | t, J ≈ 7.5 Hz | 2H | H-3 (or H-1) |

| ~ 2.40 | s | 3H | -CH₃ (at C-7) |

| ~ 2.10 | p, J ≈ 7.5 Hz | 2H | H-2 |

Interpretation:

-

Aromatic Region: A single aromatic proton (H-6) is expected to appear as a singlet around 7.35 ppm. Its downfield shift is attributed to the anisotropic effect of the aromatic ring and the influence of the adjacent nitrile group.

-

Aliphatic Region: The indane ring protons are expected to show characteristic patterns. The protons at C1 and C3 are predicted to be triplets around 2.90-2.95 ppm due to coupling with the C2 protons. The C2 protons, being coupled to both C1 and C3 protons, should appear as a pentet around 2.10 ppm.

-

Substituent Protons: The methoxy protons are predicted to be a sharp singlet at approximately 3.90 ppm, a typical value for an aryl methoxy group.[2] The methyl protons at C-7 are also expected to be a singlet, shifted slightly downfield to around 2.40 ppm due to their attachment to the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons.[3][4]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | C-4 (C-OCH₃) |

| ~ 145.0 | C-7a |

| ~ 142.0 | C-3a |

| ~ 135.0 | C-6 |

| ~ 130.0 | C-7 |

| ~ 118.0 | -C≡N |

| ~ 115.0 | C-5 (C-CN) |

| ~ 56.0 | -OCH₃ |

| ~ 33.0 | C-1 (or C-3) |

| ~ 32.0 | C-3 (or C-1) |

| ~ 25.0 | C-2 |

| ~ 18.0 | -CH₃ (at C-7) |

Interpretation:

-

Aromatic and Nitrile Carbons: The carbon attached to the methoxy group (C-4) is expected to be the most downfield among the aromatic carbons, around 160.0 ppm. The quaternary carbons of the indane ring (C-3a and C-7a) are also predicted to be in the downfield region. The nitrile carbon will have a characteristic chemical shift around 118.0 ppm.[5]

-

Aliphatic Carbons: The aliphatic carbons of the five-membered ring (C-1, C-2, and C-3) are expected in the upfield region, with C-2 being the most shielded.

-

Substituent Carbons: The methoxy carbon is predicted around 56.0 ppm, and the methyl carbon at C-7 is expected at approximately 18.0 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is predicted to show characteristic absorption bands for the nitrile, methoxy, and aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds.

Experimental Protocol (Hypothetical):

A hypothetical IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 2230 | Strong | C≡N stretch (nitrile) |

| ~ 1610, 1580, 1490 | Medium | Aromatic C=C stretch |

| ~ 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~ 810 | Strong | Aromatic C-H out-of-plane bend (isolated H) |

Interpretation:

-

Nitrile Stretch: The most characteristic peak is expected to be a strong, sharp absorption around 2230 cm⁻¹ due to the C≡N stretching vibration of the aromatic nitrile.[5][6]

-

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the indane and methyl groups will appear just below 3000 cm⁻¹.[7]

-

Aromatic C=C Stretches: Multiple bands of medium intensity are expected in the 1610-1490 cm⁻¹ region, characteristic of the aromatic ring.[8]

-

Methoxy Group Vibrations: The presence of the methoxy group should give rise to a strong band around 1250 cm⁻¹ for the asymmetric C-O-C stretch and a medium band around 1030 cm⁻¹ for the symmetric stretch.[9]

-

Aromatic C-H Bending: A strong band around 810 cm⁻¹ is predicted for the out-of-plane bending of the isolated aromatic proton (H-6).[10]

Predicted Mass Spectrum (Electron Ionization)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the indane structure and its substituents.

Experimental Protocol (Hypothetical):

A hypothetical mass spectrum would be obtained using an electron ionization source with an electron energy of 70 eV.

Predicted Fragmentation Pattern:

| m/z | Relative Intensity | Proposed Fragment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 172 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 158 | Medium | [M - C₂H₅]⁺ (Loss of an ethyl radical from indane ring) |

| 144 | Medium | [M - CH₃ - CO]⁺ |

| 128 | Low | [M - C₂H₅ - CH₂O]⁺ |

| 115 | Medium | [C₉H₇]⁺ (Indenyl cation) |

Interpretation:

-

Molecular Ion: A strong molecular ion peak is expected at m/z 187, consistent with the molecular weight of the compound. Aromatic systems tend to produce stable molecular ions.[11]

-

Major Fragmentations: The most likely initial fragmentation is the loss of a methyl radical (from either the C-7 methyl or the methoxy group, though loss from the benzylic position is highly favored) to give a stable benzylic cation at m/z 172. Fragmentation of the five-membered ring, such as the loss of an ethyl radical, would lead to a peak at m/z 158. Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment could result in an ion at m/z 144. The formation of the stable indenyl cation at m/z 115 is also a plausible fragmentation pathway for indane derivatives.[12]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

A Technical Guide to Unveiling the Therapeutic Potential of 4-Methoxy-7-methylindane-5-carbonitrile: A Hypothesis-Driven Approach to Target Identification and Validation

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects[1][2][3][4][5]. Coupled with the strategic incorporation of a nitrile moiety—a functional group known to enhance target binding and improve pharmacokinetic profiles in many FDA-approved drugs—the novel compound 4-Methoxy-7-methylindane-5-carbonitrile emerges as a molecule of significant therapeutic interest[6][7][8][9]. This in-depth technical guide presents a structured, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. While direct biological data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry and chemical biology to propose a comprehensive research plan. By dissecting the compound's structural attributes and drawing parallels with known pharmacophores, we delineate a logical pathway for researchers and drug development professionals to unlock its therapeutic promise. This guide provides not only the scientific rationale for pursuing specific target classes but also detailed, actionable experimental protocols and workflows to facilitate a rigorous investigation.

Structural and Physicochemical Analysis of this compound

A thorough understanding of a compound's structure is foundational to predicting its biological activity. The key structural features of this compound (Figure 1) suggest several avenues for target interaction.

-

The Indane Core: The rigid, bicyclic indane framework provides a defined three-dimensional structure that can fit into specific binding pockets of protein targets[1][2]. The fusion of an aromatic ring with a cyclopentane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity.

-

The Nitrile Group: The cyano (-C≡N) group is a potent hydrogen bond acceptor and can participate in various non-covalent interactions within a protein binding site.[7][8] It is also a bioisostere for other functional groups like carbonyls and can contribute to metabolic stability[8]. In some contexts, nitriles can act as covalent warheads, forming reversible or irreversible bonds with target proteins, a strategy that has gained traction in drug design[7].

-

The Methoxy and Methyl Substituents: The methoxy (-OCH3) and methyl (-CH3) groups on the aromatic ring influence the compound's electronics and lipophilicity. The methoxy group is a hydrogen bond acceptor and can also engage in hydrophobic interactions. The methyl group is primarily a hydrophobic moiety. The relative positions of these groups, along with the nitrile, create a specific substitution pattern that will govern target recognition.

Figure 1: Chemical Structure of this compound Caption: The structure highlights the indane core, nitrile group, and aromatic substituents.

| Property | Value | Source |

| CAS Number | 175136-10-4 | [10][11][12] |

| Molecular Formula | C12H13NO | [11][12] |

| Molecular Weight | 187.24 g/mol | [11] |

Hypothesis-Driven Target Exploration

Based on the structural features and the known pharmacology of related compounds, we can formulate several hypotheses regarding the potential therapeutic targets of this compound.

Hypothesis 1: Targeting Enzymes Involved in Neuroinflammation and Neurodegeneration